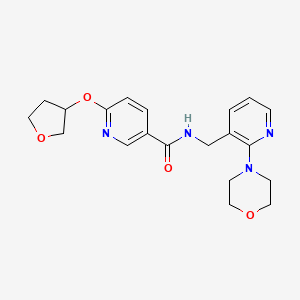
N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nicotinamide and Neurocognitive Function
Research suggests that nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), may have potential neuroprotective effects. Studies involving cellular, animal, and human subjects indicate that nicotinamide could preserve and enhance neurocognitive functions. This is significant in the context of aging and neurological disorders such as Alzheimer's and Parkinson's disease. Nicotinamide's role in maintaining NAD+ levels is critical for cellular energy production and may influence cognitive health positively (Rennie et al., 2015).
Pharmacological Interest in Morpholine and Pyrans Derivatives
Morpholine and pyrans derivatives, structural components related to the chemical structure of the compound , play a significant role in pharmacology. These derivatives exhibit a wide spectrum of pharmacological activities, including potential anticancer properties. The inclusion of morpholine rings in organic compounds is linked to diverse pharmacological activities, underscoring the importance of chemical design in developing therapeutic agents. Such studies highlight the potential for compounds with similar structures to "N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide" in drug discovery and development (Asif & Imran, 2019).
Nicotinamide in Cancer Research
Nicotinamide and its derivatives have been investigated for their anticancer potential. These compounds are part of ongoing research into developing efficient anticancer drugs. Nicotinamide's biological properties, including its role in DNA repair and sirtuin modulation, make it a candidate for cancer therapy. Research into nicotinic acid derivatives also indicates their importance in anticancer drug development, highlighting the therapeutic potential of nicotinamide and related compounds in treating various cancers (Jain et al., 2020).
Role in Pathological Angiogenesis
Nicotine, closely related to nicotinamide in the context of nicotinic receptors, has been studied for its effect on endothelial cell functions and pathological angiogenesis. Such research is crucial in understanding the mechanisms by which related compounds might influence vascular health and disease, including atherosclerosis and cancer. The modulation of endothelial nicotinic acetylcholine receptors by nicotine suggests potential areas of investigation for nicotinamide derivatives in diseases characterized by abnormal angiogenesis (Lee & Cooke, 2012).
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-20(16-3-4-18(22-13-16)28-17-5-9-27-14-17)23-12-15-2-1-6-21-19(15)24-7-10-26-11-8-24/h1-4,6,13,17H,5,7-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHBIPJDFSLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)


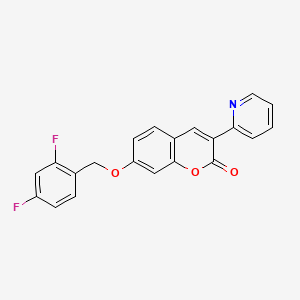
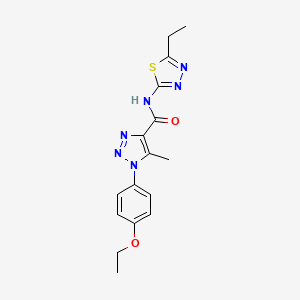

![3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one](/img/structure/B2727020.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol](/img/structure/B2727022.png)


![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2727025.png)
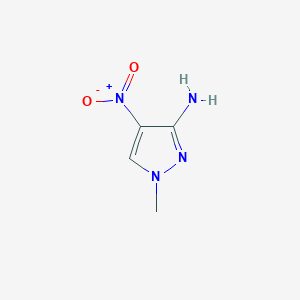
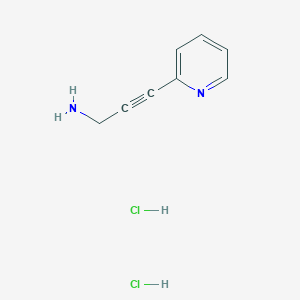
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine](/img/structure/B2727029.png)
